2-hydroxyisoquinoline-1,3(2H,4H)-dione

Catalog No.
S594148
CAS No.
6890-08-0
M.F
C9H7NO3
M. Wt
177.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-hydroxyisoquinoline-1,3(2H,4H)-dione

CAS Number

6890-08-0

Product Name

2-hydroxyisoquinoline-1,3(2H,4H)-dione

IUPAC Name

2-hydroxy-4H-isoquinoline-1,3-dione

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C9H7NO3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-4,13H,5H2

InChI Key

ZXAICCBFIBBVAR-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)O

Synonyms

2-Hydroxy-1,3(2H,4H)-isoquinolinedione;

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)O

Antiviral Properties:

Studies have investigated 2-HID's potential to inhibit HIV-1 integrase and reverse transcriptase RNase H domain, enzymes crucial for the HIV virus's lifecycle [1]. Researchers synthesized derivatives of 2-HID and evaluated their inhibitory activity. While some derivatives showed promise in inhibiting integrase at low micromolar levels, none effectively inhibited the RNase H domain [1].

Source

[1] 2-hydroxyisoquinoline-1,3(2H,4H)-diones as inhibitors of HIV-1 integrase and reverse transcriptase RNase H domain: influence of the alkylation of position 4 Experiment: )

Lead Compound for Drug Discovery:

Despite limitations as a direct antiviral agent due to cytotoxicity (cellular toxicity), 2-HID's integrase inhibitory activity makes it a valuable lead compound for further drug development [1]. Scientists can use the information gleaned from 2-HID to design and synthesize new molecules with improved potency and reduced cytotoxicity.

Source

[1] 2-hydroxyisoquinoline-1,3(2H,4H)-diones as inhibitors of HIV-1 integrase and reverse transcriptase RNase H domain: influence of the alkylation of position 4 Experiment: )

2-Hydroxyisoquinoline-1,3(2H,4H)-dione is an organic compound characterized by its unique bicyclic structure, which includes a hydroxy group and a dione functional group. This compound falls within the isoquinoline family, which is known for its diverse biological activities. The molecular formula of 2-hydroxyisoquinoline-1,3(2H,4H)-dione is C_9H_7NO_3, and it has a molecular weight of approximately 179.15 g/mol. The compound features a hydroxyl group at the 2-position and two carbonyl groups at the 1 and 3 positions of the isoquinoline ring system, contributing to its reactivity and potential pharmacological properties .

Due to its functional groups. Notably, it can undergo:

  • Condensation Reactions: The presence of the dione allows for condensation with various nucleophiles.
  • Reduction Reactions: The carbonyl groups can be reduced to alcohols or other functional groups under appropriate conditions.
  • Alkylation Reactions: Alkylation at the nitrogen atom or hydroxyl group can introduce various substituents, enhancing its biological activity .

These reactions facilitate the synthesis of derivatives that may exhibit improved pharmacological profiles.

Research has shown that 2-hydroxyisoquinoline-1,3(2H,4H)-dione possesses significant biological activities. It has been identified as an inhibitor of HIV-1 integrase and reverse transcriptase ribonuclease H domain, which are critical enzymes in the HIV replication cycle. The compound exhibits an inhibitory concentration (IC50) in the low micromolar range against these targets . Additionally, studies suggest that it may possess antioxidant properties and potential anti-inflammatory effects .

The synthesis of 2-hydroxyisoquinoline-1,3(2H,4H)-dione can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as o-nitrophenols or ortho-amino acids, cyclization can yield the desired isoquinoline structure.
  • Oxidative Methods: Utilizing oxidizing agents on substituted isoquinolines can lead to the formation of dione functionalities.
  • Alkylation: Introducing alkyl or aryl groups at specific positions can be accomplished via nucleophilic substitution reactions .

These methods allow for the generation of various derivatives with potentially enhanced biological activities.

The primary applications of 2-hydroxyisoquinoline-1,3(2H,4H)-dione are in medicinal chemistry and drug development. Its role as an inhibitor of HIV enzymes makes it a candidate for antiretroviral therapy. Additionally, its antioxidant properties suggest potential applications in treating oxidative stress-related conditions. Researchers are also exploring its use in developing new therapeutic agents targeting various diseases due to its versatile chemical structure .

Interaction studies have shown that 2-hydroxyisoquinoline-1,3(2H,4H)-dione interacts with metal ions such as magnesium and manganese. These interactions are crucial as they can influence the compound's biological activity and stability. Spectroscopic techniques have been employed to elucidate these interactions, revealing insights into how metal binding affects the pharmacodynamics of the compound .

Several compounds share structural similarities with 2-hydroxyisoquinoline-1,3(2H,4H)-dione. Here are some notable comparisons:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
IsoquinolineBasic structure without dione functionalityVarious biological activitiesSimpler structure; lacks hydroxyl group
1-HydroxyisoquinolineHydroxyl group present but lacks dioneAntimicrobial propertiesLess potent against HIV
6-HydroxyquinoloneSimilar bicyclic structure but different position of hydroxylAntiviral activityDifferent mechanism of action
2-Hydroxy-1-naphthalenoneNaphthalene derivative with hydroxyl and ketoneAntioxidant effectsDifferent aromatic system

The uniqueness of 2-hydroxyisoquinoline-1,3(2H,4H)-dione lies in its dual inhibitory action against critical HIV enzymes combined with its ability to form stable complexes with metal ions, enhancing its potential therapeutic applications .

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

177.042593085 g/mol

Monoisotopic Mass

177.042593085 g/mol

Heavy Atom Count

13

Wikipedia

2-hydroxyisoquinoline-1,3(2H,4H)-dione

Dates

Modify: 2023-08-15

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